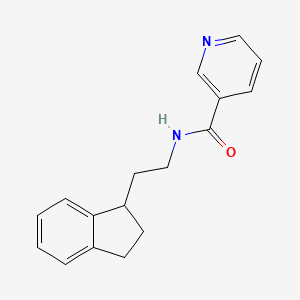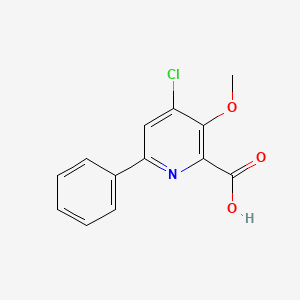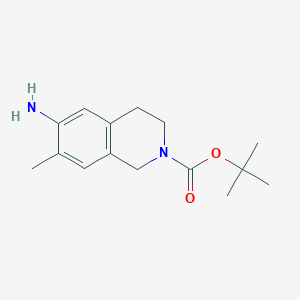
N-(2-(2,3-Dihydro-1H-inden-1-yl)ethyl)-3-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2,3-Dihydro-1H-inden-1-yl)ethyl)nicotinamide is a compound that combines the structural features of 2,3-dihydro-1H-inden-1-yl and nicotinamide
Preparation Methods
The synthesis of N-(2-(2,3-Dihydro-1H-inden-1-yl)ethyl)nicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dihydro-1H-inden-1-one and nicotinamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-(2-(2,3-Dihydro-1H-inden-1-yl)ethyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2-(2,3-Dihydro-1H-inden-1-yl)ethyl)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may be explored for its therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(2,3-Dihydro-1H-inden-1-yl)ethyl)nicotinamide involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
N-(2-(2,3-Dihydro-1H-inden-1-yl)ethyl)nicotinamide can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2,3-dihydro-1H-inden-1-one and other nicotinamide derivatives share structural similarities.
Properties
CAS No. |
78239-31-3 |
|---|---|
Molecular Formula |
C17H18N2O |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
N-[2-(2,3-dihydro-1H-inden-1-yl)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H18N2O/c20-17(15-5-3-10-18-12-15)19-11-9-14-8-7-13-4-1-2-6-16(13)14/h1-6,10,12,14H,7-9,11H2,(H,19,20) |
InChI Key |
BWMCGIQHNVMBPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C1CCNC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Bromomethyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B11855148.png)

![1-(3,4-Difluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11855156.png)


![3-cyclobutyl-4-phenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one](/img/structure/B11855165.png)







